molecular formula C5H6N2O3S B1396657 2-Mercapto-5-methoxypyrimidine-4,6-diol CAS No. 7421-45-6

2-Mercapto-5-methoxypyrimidine-4,6-diol

Cat. No.: B1396657
CAS No.: 7421-45-6
M. Wt: 174.18 g/mol
InChI Key: RMKWXURHNBGCDS-UHFFFAOYSA-N
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Description

2-Mercapto-5-methoxypyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C5H6N2O3S It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-methoxypyrimidine-4,6-diol typically involves the reaction of appropriate pyrimidine derivatives with thiol-containing reagents. One common method involves the use of 2-chloro-5-methoxypyrimidine-4,6-diol as a starting material, which undergoes nucleophilic substitution with a thiol reagent under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methoxypyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-5-methoxypyrimidine-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-methoxypyrimidine-4,6-diol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.

    2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol: Contains a methoxyphenoxy group instead of a methoxy group.

Uniqueness

2-Mercapto-5-methoxypyrimidine-4,6-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a thiol and a methoxy group provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

6-hydroxy-5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-10-2-3(8)6-5(11)7-4(2)9/h1H3,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKWXURHNBGCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=S)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 2
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 3
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 4
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 5
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 6
2-Mercapto-5-methoxypyrimidine-4,6-diol

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